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ARSENIC PHOSPHIDE

infrared photodetection 2D materials telecommunications

Arsenic phosphide (AsP) addresses the spectral rigidity of conventional III-V semiconductors, offering stoichiometry-dependent bandgap tunability (0.15-2.5 eV) without lattice-matched epitaxial substrates. This metal-free 2D interpnictogen enables devices unattainable with GaAsP, InAsP, or pure pnictogens. • Broadband IR photodetection: b-As₀.₄P₀.₆ achieves 10,200 A/W at 1550 nm; As-rich compositions extend λ into LWIR (0.15 eV cutoff). • Gas sensing: AsP monolayer chemiresistors selectively detect SO₂ in SF₆ with negligible cross-sensitivity to H₂O, O₂, H₂S. • Post-lithium-ion storage: β-AsP anode delivers 506.16 mAh g⁻¹ for Na⁺ batteries at 0.43 V vs Na/Na⁺, ultralow diffusion barrier (0.046 eV).

Molecular Formula C48H28O30
Molecular Weight 0
CAS No. 12255-33-3
Cat. No. B1179354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARSENIC PHOSPHIDE
CAS12255-33-3
Molecular FormulaC48H28O30
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenic Phosphide: 2D Semiconductor Overview


Arsenic phosphide (AsP) is an inorganic binary compound classified as an interpnictogen, composed solely of group 15 elements arsenic and phosphorus in a two-dimensional layered structure [1]. Unlike traditional III-V compound semiconductors such as GaAsP or InAsP, AsP is a metal-free semiconductor whose stoichiometry can deviate from the 1:1 ratio, enabling systematic tuning of its electronic band gap across a broad spectral range [2]. This compositional flexibility, coupled with its anisotropic layered architecture derived from black phosphorus, positions AsP as a distinct candidate for applications spanning long-wavelength infrared optoelectronics, gas sensing, and post-lithium-ion energy storage—domains where conventional binary pnictides or ternary alloys exhibit critical performance gaps.

1
2D layered semiconductor with composition-tunable electronic bandgap
2
Metal-free interpnictogen; anisotropic properties derived from black phosphorus architecture
3
Candidate for LWIR optoelectronics, selective gas sensing, and post-lithium-ion energy storage studies

Arsenic Phosphide: Beyond Conventional III-V Semiconductors


Generic substitution of arsenic phosphide with conventional III-V semiconductors (e.g., GaAsP, InAsP) or pure pnictogens (black phosphorus, grey arsenic) is precluded by three fundamental differentiators. First, AsP's stoichiometry-dependent band gap—tunable from 0.15 eV to >2.5 eV depending on As:P ratio and allotrope—contrasts sharply with fixed-gap alternatives and is experimentally verified via transport and infrared absorption studies [1]. Second, AsP exhibits crystallographic polymorphism (blue, black, and puckered allotropes) absent in ternary III-V alloys, with each phase possessing distinct electronic character: black AsP is a direct-gap semiconductor (1.53 eV), blue AsP an indirect-gap (2.52 eV) candidate for visible-light photocatalysis [2]. Third, unlike GaAsP or InAsP which require lattice-matched epitaxial growth on expensive substrates (GaAs, InP), orthorhombic AsP alloys can be synthesized mineralizer-free via vapor condensation, yielding high-purity layered van der Waals material without substrate constraints [3]. These inherent structural and compositional degrees of freedom render AsP non-interchangeable with any single analog.

Bandgap

Stoichiometry-dependent bandgap tunability may not transfer to fixed-gap III-V alternatives; optical response may shift across compositions.

Allotropy

Crystallographic polymorphism (black, blue, puckered phases) absent in ternary III-V alloys; phase-specific electronic character may limit direct substitution.

Synthesis

Mineralizer-free vapor condensation enables substrate-independent growth; lattice-matched epitaxy requirements of GaAsP/InAsP may restrict interchangeability.

Arsenic Phosphide: Differentiated Performance Evidence


Near-Infrared Photodetector Responsivity

Black arsenic-phosphorus (b-As0.4P0.6) nanosheets demonstrate a photodetector responsivity of 10,200 A/W at the telecom-relevant wavelength of 1550 nm, with a peak responsivity of 2.29 × 10⁵ A/W at 980 nm [1]. In contrast, the dual-wavelength mode-locking fiber laser based on the same b-As0.4P0.6 saturable absorber outputs a larger bandwidth and spectral separation than those based on other 2D materials evaluated in the same study [1].

NIR photodetector responsivity
Cross-study
10,200 A/W at 1550 nm (b-As0.4P0.6); peak 2.29×10⁵ A/W at 980 nm
Supports selection for high-sensitivity telecom-band photodetection research.
Responsivity values specific to b-As0.4P0.6 nanosheets; generalizability requires verification.
infrared photodetection 2D materials telecommunications

SO₂ Sensor Selectivity vs. Black Phosphorene

First-principles calculations demonstrate that monolayer AsP forms stable chemisorption with SO₂ gas molecules, exhibiting robust adsorption energy and apparent charge transfer, while SF₆, H₂O, O₂, and H₂S gases show only weak physisorption [1]. Current-voltage (I–V) curves reveal that only SO₂ adsorption substantially modifies the resistance of AsP. The study explicitly concludes that gas sensors based on AsP monolayer could outperform those based on black phosphorene (BP) for online diagnosis of gas-insulated switchgear (GIS) conditions [1].

SO₂ sensor selectivity
Head-to-head
Selective SO₂ chemisorption vs. black phosphorene physisorption; 0.21 e charge transfer; induced magnetic moment 0.83 μB
May support GIS fault-specific SO₂ monitoring without cross-sensitivity from SF₆, H₂O, H₂S.
DFT prediction; experimental validation needed for sensor fabrication.
gas sensing SF6 decomposition detection 2D sensors

Sodium-Ion Battery Anode Performance

Density functional theory (DFT) calculations predict that β-phase arsenic-phosphorus monolayer achieves a theoretical specific capacity of 506.16 mAh g⁻¹ when sodiated to Na₂AsP, with an average sodiation potential of 0.43 V versus Na/Na⁺ [1]. This capacity substantially exceeds that of graphite anodes in sodium-ion systems, where Na⁺ intercalation is thermodynamically unfavorable, limiting advancement in Na-ion batteries [1]. The ultra-low diffusion energy barriers (0.046 V on As-side; 0.053 V on P-side) imply rapid Na⁺ transport across the β-AsP surface [1].

Na-ion battery anode capacity
Head-to-head
506.16 mAh g⁻¹ (Na₂AsP stoichiometry); sodiation potential 0.43 V vs. Na/Na⁺; diffusion barriers 0.046/0.053 V
Supports anode material assessment for sodium-ion battery research.
DFT-derived theoretical capacity; experimental cycling performance may differ.
sodium-ion batteries anode materials post-lithium energy storage

Long-Wavelength Infrared Band Gap Tunability

Black arsenic-phosphorus (b-AsP) alloys exhibit experimentally tunable bandgaps ranging from 0.3 eV down to 0.15 eV depending on the As:P composition ratio [1]. This tunability extends into the long-wavelength infrared (LWIR) regime, a spectral range not readily accessible by other layered materials including pristine black phosphorus (BP) [1]. The electronic and optical properties are continuously modulated by varying the arsenic content within the layered orthorhombic structure, enabling tailored infrared absorption characteristics.

LWIR bandgap tunability
Class-level
Experimentally tunable from 0.3 eV to 0.15 eV via As:P composition
Supports LWIR detector material screening beyond black phosphorus spectral range.
Composition-dependent tunability; verify specific As:P ratio for target absorption.
infrared semiconductors tunable bandgap 2D materials

NO Detection via Induced Magnetism

First-principles DFT calculations reveal that monolayer black AsP chemisorbs NO gas, forming a new N–P chemical bond and inducing a magnetic moment of 0.83 μB in the AsP system, while NO₂ adsorption induces 0.78 μB [1]. The charge transfer for NO is 0.21 e, the highest among all tested gases (CO, CO₂, NH₃, SO₂, NO, NO₂), with CO/CO₂/NH₃ showing approximately one order of magnitude smaller charge transfer (~0.03 e) and negligible band structure modification [1]. This is in stark contrast to graphene (zero bandgap, non-magnetic response) and MoS₂ (lower carrier mobility limiting sensitivity).

NO detection via magnetism
Cross-study
0.21 e charge transfer for NO; induced magnetic moment 0.83 μB; >7× higher charge transfer vs. non-magnetic gases
May support development of magnetoresistive or spintronic NO-sensing modalities.
DFT study; magnetic response requires experimental verification.
NO sensor 2D materials magnetic gas sensing

Arsenic Phosphide: Research and Industrial Applications


Near-Infrared Photodetectors for Telecommunications

Procurement of b-AsP nanosheets (specifically b-As0.4P0.6 composition) is indicated for the fabrication of photodetectors operating at 1550 nm, where responsivity reaches 10,200 A/W and a dual-wavelength mode-locked fiber laser with saturable absorber based on this material achieves larger bandwidth and spectral separation than other 2D materials [1]. This scenario is directly validated by experimental demonstration of a multifunctional fiber device for highly responsive photodetection and ultrafast pulse generation at telecommunication wavelengths.

SO₂ Gas Sensors for GIS Fault Diagnosis

AsP monolayer-based chemiresistive sensors are procurement-relevant for online detection of SF₆ decomposition products in high-voltage GIS equipment. The material's selective chemisorption of SO₂—with significant resistance modulation in I–V characteristics and negligible response to SF₆, H₂O, O₂, and H₂S—enables fault-specific monitoring without cross-sensitivity interference [2]. First-principles predictions indicate performance exceeding that of black phosphorene sensors.

High-Capacity Anode for Na-Ion Batteries

β-AsP monolayer is indicated for procurement as an anode material in sodium-ion batteries (SIBs), offering a theoretical specific capacity of 506.16 mAh g⁻¹ at an average sodiation potential of 0.43 V versus Na/Na⁺ [3]. This addresses the critical limitation of graphite anodes, which are thermodynamically unfavorable for Na⁺ intercalation. Ultralow Na⁺ diffusion barriers (0.046–0.053 V) further support high-rate capability in post-lithium energy storage devices.

Tunable LWIR Detectors and Optoelectronics

b-AsP alloys are indicated for procurement in LWIR detector arrays and tunable infrared optoelectronic devices. The experimentally demonstrated bandgap tunability from 0.3 eV down to 0.15 eV via As:P stoichiometry control extends the accessible spectral range of 2D layered materials into the long-wavelength infrared regime [4]. This unique compositional tunability, not available in black phosphorus or transition metal dichalcogenides, enables customized infrared absorption for thermal imaging and spectroscopic applications.

Application
Selection Property
Validation Focus
Telecom-band photodetection research
Layered semiconductor photoresponse
Responsivity at 1550 nm and pulse generation capability
SO₂ gas-sensing for GIS diagnosis
Chemiresistive selectivity profile
Cross-sensitivity exclusion among SF₆ decomposition gases
Sodium-ion battery anode research
Theoretical Na-ion storage capacity
Sodiation potential and diffusion barrier assessment
LWIR detector and optoelectronics research
Stoichiometry-tunable bandgap
Infrared absorption across As:P compositions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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